Antedrug Design: AKP-001 Exhibits Extensive First-Pass Metabolism, Limiting Systemic Exposure
AKP-001 is an antedrug designed for local action and rapid systemic inactivation [1]. Unlike systemic p38 inhibitors such as BIRB 796, which has demonstrated systemic exposure and associated toxicity in clinical trials [2], AKP-001 is rapidly metabolized in the liver via first-pass metabolism to inactive metabolites (M1 and M2) [1]. This design ensures that systemic exposure to the active drug is minimized, a key differentiator for reducing off-target effects and enhancing the safety profile for gastrointestinal indications [1].
| Evidence Dimension | Systemic exposure (first-pass metabolism / antedrug property) |
|---|---|
| Target Compound Data | AKP-001: Rapid hepatic metabolism to inactive M1 and M2; M2 detected in plasma only after oral dosing with a lag time, indicating first-pass effect [1]. |
| Comparator Or Baseline | BIRB 796 (Doramapimod): Systemic p38 inhibitor, no antedrug property; clinical trial in Crohn's disease showed systemic exposure and safety concerns [2]. |
| Quantified Difference | AKP-001 is designed for minimal systemic exposure; BIRB 796 is a systemically available oral inhibitor. In rats, oral bioavailability of AKP-001 is low due to extensive first-pass metabolism [1]. |
| Conditions | In vivo rat pharmacokinetic study; clinical trial data for BIRB 796. |
Why This Matters
For researchers investigating local inflammation in the gut, AKP-001's antedrug design offers a superior safety window compared to systemic p38 inhibitors, reducing the risk of systemic immunosuppression or liver toxicity.
- [1] Hasumi K, Sato S, Saito T, Kato JY, Shirota K, Sato J, Suzuki H, Ohta S. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorg Med Chem. 2014 Aug 1;22(15):4162-76. doi: 10.1016/j.bmc.2014.05.045. PMID: 24938496. View Source
- [2] Schreiber S, Feagan B, D'Haens G, et al. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial. Clin Gastroenterol Hepatol. 2006 Mar;4(3):325-34. doi: 10.1016/j.cgh.2005.11.013. PMID: 16527696. View Source
